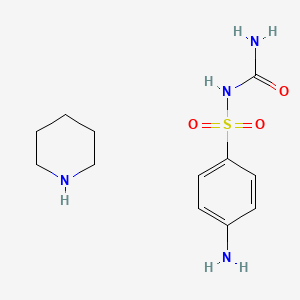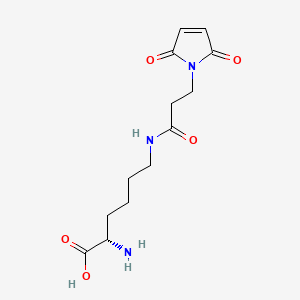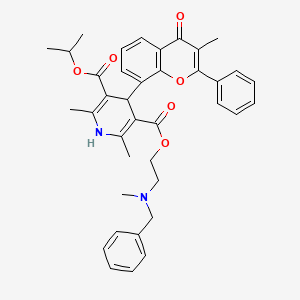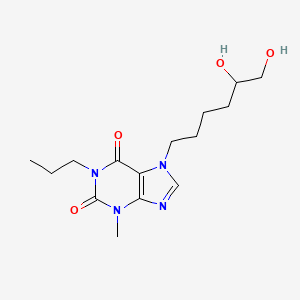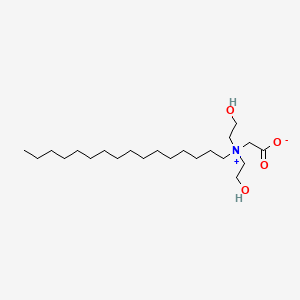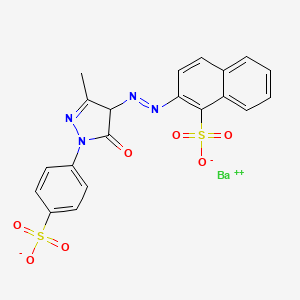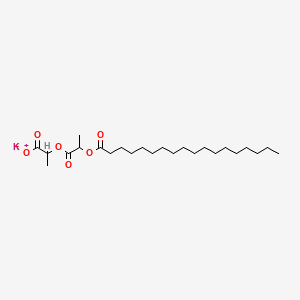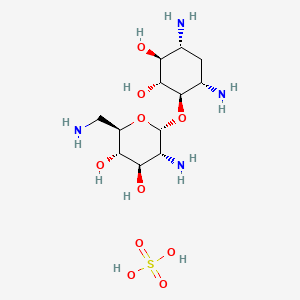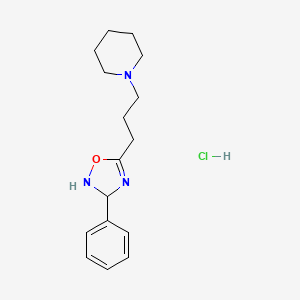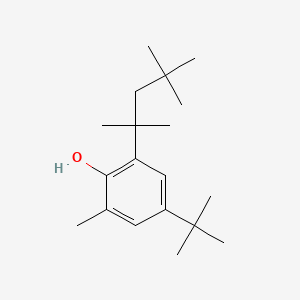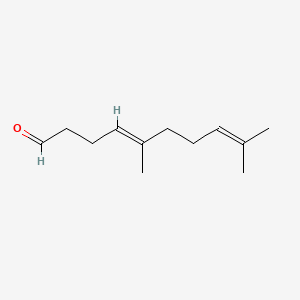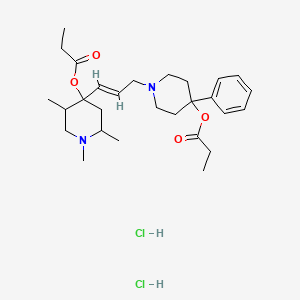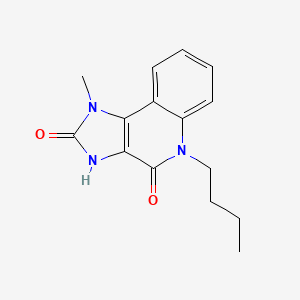
1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl- is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of 1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl- makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl- typically involves multistep reactions starting from a 2,4-dihydroxoquinoline derivative . The synthetic route includes the following steps:
Formation of the imidazoquinoline core: This step involves the cyclization of the quinoline derivative with appropriate reagents under controlled conditions.
Functionalization: Introduction of the butyl and methyl groups at specific positions on the imidazoquinoline core.
Chemical Reactions Analysis
1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups under appropriate conditions.
Scientific Research Applications
1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl- has several scientific research applications:
Antimicrobial Activity: The compound has shown promising results as an antimicrobial agent against various bacterial and fungal strains.
Antiviral Activity: It has been studied for its potential antiviral properties, particularly against herpes simplex virus and other viral infections.
Anticancer Activity: Research has demonstrated its potential as an anticancer agent, with studies showing cytotoxic effects against cancer cell lines.
Immunomodulatory Effects: The compound has been investigated for its ability to modulate the immune system, making it a potential candidate for immunotherapy.
Mechanism of Action
The mechanism of action of 1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl- involves the activation of specific molecular pathways:
Cytokine Production: The compound induces the production of cytokines, such as interferons, which play a crucial role in the immune response.
Inhibition of Enzymes: It has been shown to inhibit certain enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.
Binding to Molecular Targets: The compound binds to specific molecular targets, disrupting their normal function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl- can be compared with other imidazoquinoline derivatives:
1H-Imidazo(4,5-c)quinoline-4-amine: This compound shares a similar core structure but differs in its functional groups, leading to variations in biological activity.
1H-Imidazo(4,5-c)quinoline-4-carboxamide: Another derivative with distinct functional groups, which affects its pharmacological properties.
1H-Imidazo(4,5-c)quinoline-4-thiol: This compound has a thiol group, which imparts different chemical reactivity and biological effects compared to the butyl and methyl groups in 1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl-.
Properties
CAS No. |
133306-21-5 |
|---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
5-butyl-1-methyl-3H-imidazo[4,5-c]quinoline-2,4-dione |
InChI |
InChI=1S/C15H17N3O2/c1-3-4-9-18-11-8-6-5-7-10(11)13-12(14(18)19)16-15(20)17(13)2/h5-8H,3-4,9H2,1-2H3,(H,16,20) |
InChI Key |
SSUNWRQEYFCYRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)NC(=O)N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



